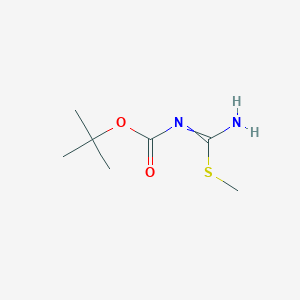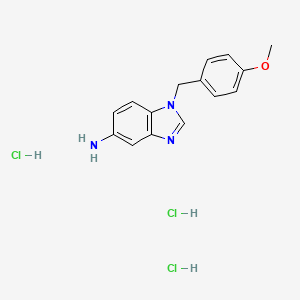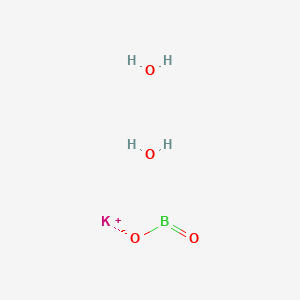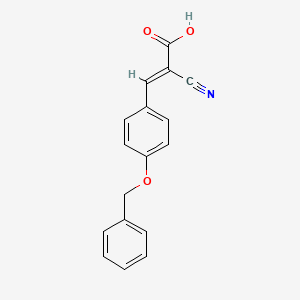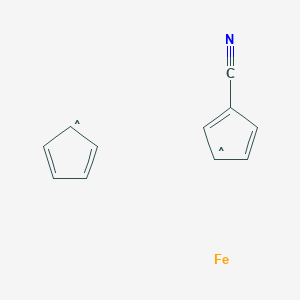
氰基二茂铁
描述
Synthesis Analysis The synthesis of bismuth telluride involves several methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. The choice of synthesis method significantly affects the material's microstructure, which in turn influences its thermoelectric performance. For instance, I. Witting et al. (2019) highlighted the importance of alloying and nanostructuring in tailoring the electronic band structure and reducing thermal conductivity to enhance Bi2Te3's thermoelectric quality factor (Witting et al., 2019).
Molecular Structure Analysis Bismuth telluride has a layered structure, with quintuple layers bonded together by weak van der Waals forces. This unique structure contributes to its low thermal conductivity and high thermoelectric efficiency. Adjustments at the molecular level, such as doping with other elements, can further optimize its thermoelectric properties.
Chemical Reactions and Properties Chemically, bismuth telluride is relatively stable. It can undergo oxidation when exposed to air for prolonged periods, affecting its thermoelectric performance. Protective coatings or encapsulation is often used to prevent degradation.
Physical Properties Analysis Bismuth telluride's physical properties, such as density, melting point, and thermal conductivity, are crucial for its application in thermoelectric devices. Its low thermal conductivity, combined with high electrical conductivity, makes it an ideal material for thermoelectric applications.
Chemical Properties Analysis The chemical stability of Bi2Te3, its reactivity with other elements, and its behavior under various environmental conditions are important for device durability and performance. Understanding these properties is essential for the design of thermoelectric modules that can operate efficiently for extended periods.
Cyanoferrocene: Introduction and Analysis
Introduction Cyanoferrocene is a derivative of ferrocene, a metallocene compound consisting of a ferrous ion sandwiched between two cyclopentadienyl rings, with a cyano group attached. This modification introduces unique electronic properties, making cyanoferrocene interesting for various applications, including catalysis and materials science.
Synthesis Analysis The synthesis of cyanoferrocene typically involves the reaction of ferrocene with cyanating agents. The process requires precise control over reaction conditions to ensure the selective addition of the cyano group without disrupting the ferrocene's metallocene structure. Literature specific to the synthesis of cyanoferrocene is scarce in the provided results, indicating a gap in easily accessible research on this topic.
Molecular Structure Analysis Cyanoferrocene's molecular structure, characterized by the presence of the cyano group, influences its electronic properties, including redox behavior. This modification can significantly affect the compound's reactivity and potential applications in electronic materials and catalysis.
Chemical Reactions and Properties The cyano group in cyanoferrocene can participate in various chemical reactions, providing a pathway to further functionalized materials. Its properties, such as solubility and reactivity, are important for its application in synthesis and material science.
Physical Properties Analysis Physical properties like melting point, solubility, and stability under different conditions are crucial for the practical application of cyanoferrocene in material science and as a catalyst.
Chemical Properties Analysis The chemical behavior of cyanoferrocene, including its reactivity with other compounds and its role as a catalyst or electronic material, is central to its utility in various applications. The cyano group's presence significantly alters the electronic properties of ferrocene, enabling new functionalities.
References
- I. Witting et al. (2019). The Thermoelectric Properties of Bismuth Telluride. Advanced Electronic Materials, 5. Link to paper.
The search results did not provide direct links to papers specifically discussing the synthesis and detailed analysis of cyanoferrocene, highlighting an area where further research and publications would be beneficial for comprehensive understanding.
Bismuth telluride (Bi2Te3) is a compound that has attracted significant attention due to its exceptional thermoelectric properties. It is primarily used in thermoelectric cooling and power generation devices, where it converts temperature differences directly into electrical voltage and vice versa. The efficiency of bismuth telluride in these applications is largely attributed to its narrow bandgap and unique layered structure, making it a subject of extensive research in material science.
Synthesis of Bismuth Telluride
The synthesis of bismuth telluride involves various methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. The selection of a synthesis method significantly impacts the material's microstructure, which in turn influences its thermoelectric performance. For instance, I. Witting et al. (2019) have demonstrated that the thermoelectric quality factor of Bi2Te3 can be enhanced through alloying and nanostructuring, which tailors its electronic band structure and reduces thermal conductivity (Witting et al., 2019).
科学研究应用
Redox-Active Metalloligands: 氰基二茂铁被用作配位化学中的金属配体,与各种金属形成配合物。这些配合物表现出独特的性质,可以形成簇和聚合物结构,其稳定性强烈依赖于溶剂 (Wilkinson et al., 2019)。
Synthesis of Ferrocenyltetrazole: 通过涉及氰基二茂铁的反应,可以合成有机金属产物二茂铁四唑。这个过程展示了氰基二茂铁在有机金属化学中的多功能性 (Washburne & Peterson, 1970)。
Halogen Exchange Reactions: 氰基二茂铁参与与各种铜(I)盐的卤素交换反应,展示了其反应性和在合成化学中的潜在应用 (Sato et al., 1969)。
UV-Vis-NIR Absorbing Materials: 含氰基二茂铁的化合物,如含二茂铁的间位氰基BODIPY,展示出在紫外-可见-近红外光谱中的显著吸收。这使它们适用于材料科学应用 (Didukh et al., 2016)。
Neighbouring Group Participation in Chemical Reactions: 氰基二茂铁衍生物展示出有趣的反应性,其中邻近基团可以参与转化,例如取代的1-氰甲基-2-羟甲基二茂铁 (Peet & Rockett, 1973)。
Electrochemical Studies: 氰基二茂铁衍生物展示出独特的电化学性质。例如,通过机械化学和硅胶介导合成获得的1-氰羰基二茂铁,在单取代二茂铁中显示出最高的Fe(II)/Fe(III)氧化电位 (Nieto et al., 2013)。
Photoinitiators in Polymerization: 氰基二茂铁衍生物,如苯甲酰基取代的二茂铁,已被研究用作阴离子光引发剂,可用于聚合过程 (Yamaguchi & Kutal, 2000)。
Supramolecular Polymerization and Surface Chemistry: 氰基二茂铁展示出有趣的表面化学性质,例如在单分子层和超分子聚合物形成中,特别是与金的相互作用 (Siemeling et al., 2005)。
安全和危害
When handling cyanoferrocene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
InChI |
InChI=1S/C6H4N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXECUYNSSRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC(=C[CH]1)C#N.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FeN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanferrocen | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



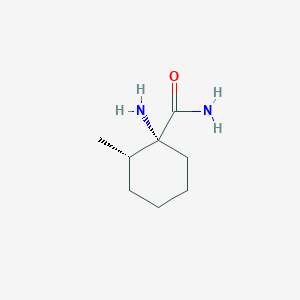

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
